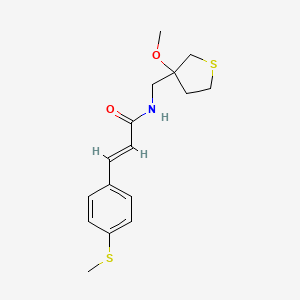
(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C16H21NO2S2 and its molecular weight is 323.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is C17H23NO4S, with a molecular weight of 337.4 g/mol. The compound features a methoxytetrahydrothiophenyl moiety and a methylthio-substituted phenyl group, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related acrylamide derivatives have shown that they can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of caspases and mitochondrial membrane potential alterations.
Antimicrobial Activity
The presence of the methylthio group in the structure suggests potential antimicrobial properties. Compounds containing sulfur heterocycles have been documented to exhibit antibacterial and antifungal activities. For example, derivatives of benzenesulfonamides have been shown to inhibit bacterial growth by interfering with folic acid synthesis .
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. It may act as an inhibitor of carbonic anhydrase, which is critical in various physiological processes, including pH regulation and ion transport. This interaction could lead to downstream effects such as reduced tumor growth or altered microbial metabolism.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes some characteristics and activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Moderate | Enzyme inhibition |
| 4-(Methylthio)phenylacetic acid | High | High | Folic acid synthesis inhibition |
| 4-Isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide | High | Moderate | Carbonic anhydrase inhibition |
Case Studies
- Anticancer Study : A study involving a series of acrylamide derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The presence of the methoxy group was crucial for increasing lipophilicity, thereby improving cellular uptake .
- Antimicrobial Study : Another study evaluated the antimicrobial effects of various benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with sulfur-containing groups exhibited enhanced activity compared to their non-sulfur counterparts .
Eigenschaften
IUPAC Name |
(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-19-16(9-10-21-12-16)11-17-15(18)8-5-13-3-6-14(20-2)7-4-13/h3-8H,9-12H2,1-2H3,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEDMNYNZZHIMM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














